molecular formula C11H13NO2 B072404 4-Morpholinobenzaldehyde CAS No. 1204-86-0

4-Morpholinobenzaldehyde

Cat. No. B072404
CAS RN: 1204-86-0
M. Wt: 191.23 g/mol
InChI Key: FOAQOAXQMISINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08053440B2

Procedure details

A solution of 4-iodobenzaldehyde (1 g, 4.31 mmol) in MeOH (50 mL) was mixed with trimethyl orthoformate (4 mL, 36.10 mmol) and p-toluenesulfonic acid (5 mg). The reaction was stirred at room temperature for 3 h and then quenched by adding excess of sodium bicarbonate solid and stirred for 1 h. The solid was removed by filtration and the filtrate was concentrated to yield 1-dimethoxymethyl-4-iodo-benzene (1.2 g, 100%). A mixture of 1-dimethoxymethyl-4-ido-benzene (1.2 g, 4.31 mmol), cesium carbonate (1.4 g, 4.31 mmol), morpholine (0.375 g, 4.31 mmol), and palladium tetrakis(triphenyl)phosphine (0.25 g, 0.216 mmol) in toluene (60 mL) and tert-butanol (10 mL) was thoroughly degassed and stirred at 110° C. for 28 h. The reaction was quenched by adding water (50 mL), extracted with DCM (3×100 mL), concentrated to afford a solid residue. Purification by column chromatography left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%). A solution of 4-(4-dimethoxyrnethyl-phenyl)-morpholine (0.61 g, 2.58 mmol) in THF (20 mL) was mixed with HCl in ether (10 mL, 10 mmol) and stirred at room temperature for 2 h. The reaction mixture was then neutralized with 1 N sodium bicarbonate aqueous to pH 9 and extracted with DCM (3×100 mL), to afford 4-morpholin-4-yl-benzaldehyde (0.37 g, 75%).
[Compound]
Name
1-dimethoxymethyl-4-ido-benzene
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis(triphenyl)phosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(4-dimethoxyrnethyl-phenyl)-morpholine
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].N1CCOCC1.C[O:14][CH:15](OC)[C:16]1[CH:21]=[CH:20][C:19]([N:22]2[CH2:27][CH2:26][O:25][CH2:24][CH2:23]2)=[CH:18][CH:17]=1.Cl.CCOCC.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.C(O)(C)(C)C.C1COCC1>[N:22]1([C:19]2[CH:18]=[CH:17][C:16]([CH:15]=[O:14])=[CH:21][CH:20]=2)[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1 |f:0.1.2,7.8|

Inputs

Step One
Name
1-dimethoxymethyl-4-ido-benzene
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.375 g
Type
reactant
Smiles
N1CCOCC1
Name
palladium tetrakis(triphenyl)phosphine
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
4-(4-dimethoxyrnethyl-phenyl)-morpholine
Quantity
0.61 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N1CCOCC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 28 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was thoroughly degassed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid residue
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WAIT
Type
WAIT
Details
left 4-(4-dimethoxymethyl-phenyl)-morpholine (0.61 g, 60%)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.